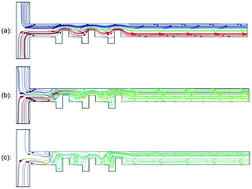A novel three-dimensional electroosmotic micromixer based on the Koch fractal principle
RSC Advances Pub Date: 2021-04-06 DOI: 10.1039/D1RA00218J
Abstract
Micromixers are extensively used in the field of biochemistry. In this study, based on the Koch fractal principle, a new type of micromixer is designed. To improve the mixing performance of the micromixer, under the action of fractal and electric field, irregular alternating eddy currents were generated in the microchannel to improve the mixing of fluids. Using COMSOL Multiphysics 5.4, by changing the fractal structure, direct current (DC) voltage size, electrode spacing, electrode configuration, and numerical calculations were determined, and a micromixer with excellent mixing effect was obtained. In particular, when the electroosmotic micromixer has three groups of alternately placed electrode pairs and Re = 0.01, the mixing efficiency can reach 99%.


Recommended Literature
- [1] Colloidal zeolites and zeolite membranes†
- [2] Co2+ substituted La2CuO4/LaCoO3 perovskite nanocomposites: synthesis, properties and heterogeneous catalytic performance
- [3] The Soviet Scientists Antifascist Committee sending Soviet scientists' message of protest against German atrocities
- [4] Fluorescence imaging of surface-versatile latent fingerprints at the second and third level using double ESIPT-based AIE fluorophore†
- [5] Mesoporous polymeric catalysts synthesized from self-assembled organic nanotubes as templates†
- [6] Unravelling the effects of size, volume fraction and shape of nanoparticle additives on crystallization of nanocomposite polymers†
- [7] Competitive reaction pathways of C2Cl3 + NO via four-membered ring and bicyclic ring intermediates†
- [8] Electronic structure of pyridine-based SAMs on flat Au(111) surfaces: extended charge rearrangements and Fermi level pinning†
- [9] On the nature of bonding in a new boronyl species Zn2(BO)2: a linear four-center two-electron σ bond†
- [10] Photophysics and stability of cyano-substituted boradiazaindacenedyes†‡

Journal Name:RSC Advances
Research Products
-
CAS no.: 16679-94-0
-
CAS no.: 140632-19-5
-
CAS no.: 16284-60-9









